2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
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Overview
Description
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a complex organic compound that features both indole and nitroaniline moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline typically involves multiple stepsThe indole moiety is then attached through a series of reactions involving tryptamine or similar compounds . Industrial production methods often utilize catalytic processes and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline can be compared with other indole derivatives and nitroaniline compounds:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
2-bromo-4-nitroaniline: Lacks the indole moiety, resulting in different reactivity and applications.
N-[2-(1H-indol-3-yl)ethyl]aniline: Similar structure but without the nitro group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications .
Properties
IUPAC Name |
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-14-9-12(20(21)22)5-6-16(14)18-8-7-11-10-19-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXIDSVVPRLHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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